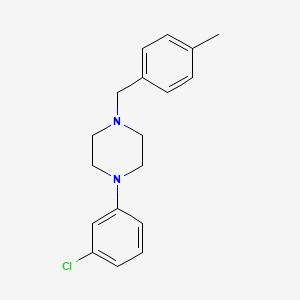![molecular formula C24H34N2O3 B6138004 2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6138004.png)
2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol, commonly known as EBPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EBPM is a synthetic compound that belongs to the family of piperazine derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of EBPM is not fully understood. However, it is believed to exert its biological effects through modulation of various signaling pathways. EBPM has been shown to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the production of inflammatory mediators. Additionally, EBPM has been found to activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
EBPM has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. EBPM has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, EBPM has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
EBPM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, it exhibits a wide range of biological activities, making it a versatile tool for studying various disease models. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
EBPM has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Future studies could focus on elucidating the exact mechanism of action of EBPM and its potential use in combination with other drugs for cancer therapy. Additionally, the safety and efficacy of EBPM in human trials need to be evaluated before it can be considered for clinical use.
Méthodes De Synthèse
EBPM can be synthesized through a multi-step process that involves the reaction of 4-ethoxy-3-(hydroxymethyl)benzaldehyde with 4-methylbenzylpiperazine in the presence of a catalyst. The resulting intermediate is then reduced to yield the final product, 2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol.
Applications De Recherche Scientifique
EBPM has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, EBPM has been shown to have antitumor effects in various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation has made it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-[4-[[4-ethoxy-3-(hydroxymethyl)phenyl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-3-29-24-9-8-21(14-22(24)18-28)15-25-11-12-26(23(17-25)10-13-27)16-20-6-4-19(2)5-7-20/h4-9,14,23,27-28H,3,10-13,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLBKSOUUPSYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC=C(C=C3)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[4-Ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B6137925.png)
![1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B6137934.png)
![methyl 4-{[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}-4-oxobutanoate](/img/structure/B6137942.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6137948.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanol](/img/structure/B6137957.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-pyridinylmethyl)amino]nicotinamide](/img/structure/B6137993.png)

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B6138015.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6138017.png)
![N-[(6-methyl-2-pyridinyl)methyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6138018.png)
![1-(2-methoxyphenyl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinamine](/img/structure/B6138023.png)
![2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6138037.png)